

Gea 857: An Obscure Neuromodulator with Limited Scientific Exploration

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Compound of Interest		
Compound Name:	Gea 857	
Cat. No.:	B1671417	Get Quote

Gea 857 is a small molecule, identified as a putative blocker of potassium conductance and a low-affinity uncompetitive antagonist of the NMDA receptor. Despite its potential to modulate key neurological pathways, research into this compound appears to be limited, with primary investigations dating back to the early 1990s. This technical overview synthesizes the sparse available data on **Gea 857**, detailing its known pharmacological effects and the experimental context in which it was studied. Due to the limited body of research, a comprehensive history of its discovery and a full profile of its activity remain elusive.

Chemical and Physical Properties

Based on available information, the fundamental properties of Gea 857 are summarized below.

Property	Value
Molecular Formula	C15H22CINO2
CAS Number	120493-42-7
Description	A structural analogue of the 5-HT uptake blocker, alaproclate.

Known Pharmacological Effects

The scientific literature, primarily from two key studies, attributes two main pharmacological actions to **Gea 857**: the blockade of potassium channels and the antagonism of NMDA



receptors.

Blockade of Ca2+-dependent K+ Channels

In a 1992 study, **Gea 857** was investigated for its effects on responses induced by muscarinic agonists in male rats. The study found that **Gea 857** significantly enhanced tremor induced by cholinergic stimulants like oxotremorine and physostigmine. This effect was dose-dependent and could be blocked by atropine. The researchers proposed that this potentiation of muscarinic responses was due to the blockade of certain membranal Ca2+-dependent K+ channels, which in turn would prolong muscarinic cholinergic actions.[1]

Uncompetitive Antagonism of NMDA Receptors

A subsequent study in 1997 explored the impact of **Gea 857** on the NMDA receptor-mediated increase of cyclic GMP (cGMP) in the rat cerebellum. The research demonstrated that **Gea 857** could block the harmaline- and NMDA-induced elevation of cerebellar cGMP levels. This finding suggested that **Gea 857** acts as a low-affinity uncompetitive antagonist at the NMDA receptor complex. The compound, however, did not produce behavioral effects typical of other uncompetitive NMDA receptor antagonists, except for a slight increase in motor activity.[2]

Experimental Protocols

The following are summaries of the experimental methodologies described in the key studies investigating **Gea 857**.

Muscarinic Agonist-Induced Tremor and Salivation in Rats

- Animal Model: Male rats were used in these experiments.
- Substances Administered:
 - Muscarinic agonists (oxotremorine, arecoline)
 - Acetylcholinesterase inhibitors (physostigmine, THA)
 - Gea 857 (at doses ranging from 5-20 mg/kg)



- Atropine (1 mg/kg intraperitoneally)
- Procedure: Submaximal doses of the cholinergic stimulants were administered to induce tremor and salivation. Gea 857 was co-administered to observe its modulatory effects.
 Tremor and salivation responses were then quantified.
- Key Findings: Gea 857 produced a dose-dependent enhancement of tremor but did not consistently affect salivation. The potentiation of tremor was blocked by atropine.[1]

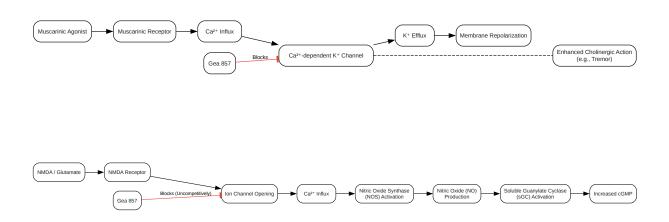
NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum

- Animal Model: In vivo experiments were conducted in rats.
- Substances Administered:
 - N-methyl-D-aspartate (NMDA) or harmaline to stimulate NMDA receptors.
 - Gea 857
 - Alaproclate
- Procedure: The levels of cGMP in the rat cerebellum were measured following the administration of NMDA or harmaline, with and without the presence of Gea 857.
- Key Findings: Gea 857 was found to antagonize the increase in cerebellar cGMP levels induced by NMDA receptor stimulation.[2]

Putative Signaling Pathways

Based on the limited experimental evidence, two distinct signaling pathways can be proposed for the action of **Gea 857**.





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References

- 1. GEA 857, a putative blocker of potassium conductance, enhances muscarinic agonistevoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 PubMed [pubmed.ncbi.nlm.nih.gov]
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